molecular formula C21H19ClN2O6S B300965 2-Chloro-5-{[3-methyl-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid

2-Chloro-5-{[3-methyl-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Cat. No. B300965
M. Wt: 462.9 g/mol
InChI Key: SFSBMZQXDJOBRE-DSNGPOKLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-{[3-methyl-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid, commonly known as CTB, is a synthetic compound that has been used in scientific research for its potential therapeutic properties.

Mechanism of Action

CTB exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, CTB induces apoptosis by activating the caspase cascade and inhibiting the NF-κB pathway. In inflammation, CTB reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the MAPK and NF-κB pathways. In neurodegenerative diseases, CTB protects neurons from oxidative stress and excitotoxicity by activating the Nrf2 and PI3K/Akt pathways.
Biochemical and Physiological Effects:
CTB has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, CTB inhibits cell growth and induces apoptosis by altering the expression of genes involved in cell cycle regulation and apoptosis. In inflammation, CTB reduces the levels of pro-inflammatory cytokines and chemokines by inhibiting the activation of immune cells. In neurodegenerative diseases, CTB protects neurons from oxidative stress and excitotoxicity by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

CTB has several advantages for lab experiments, such as its high purity and stability, low toxicity, and well-established synthesis method. However, CTB also has some limitations, such as its limited solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for CTB research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic effects in other diseases, and the optimization of its pharmacokinetics and bioavailability. Additionally, the use of CTB in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects. Overall, CTB has shown promising results in scientific research and has the potential to be developed into a novel therapeutic agent for various diseases.

Synthesis Methods

CTB can be synthesized through a multistep process involving the condensation of 3-methyl-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene with 2-chloro-5-nitrobenzoic acid, followed by reduction and deprotection steps. The final product is obtained as a white solid with a melting point of 265-267°C.

Scientific Research Applications

CTB has been studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, CTB has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, CTB has been demonstrated to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, CTB has been investigated for its neuroprotective effects against oxidative stress and excitotoxicity.

properties

Product Name

2-Chloro-5-{[3-methyl-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Molecular Formula

C21H19ClN2O6S

Molecular Weight

462.9 g/mol

IUPAC Name

2-chloro-5-[[(5Z)-3-methyl-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C21H19ClN2O6S/c1-24-19(25)17(9-11-7-15(28-2)18(30-4)16(8-11)29-3)31-21(24)23-12-5-6-14(22)13(10-12)20(26)27/h5-10H,1-4H3,(H,26,27)/b17-9-,23-21?

InChI Key

SFSBMZQXDJOBRE-DSNGPOKLSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/SC1=NC3=CC(=C(C=C3)Cl)C(=O)O

SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=NC3=CC(=C(C=C3)Cl)C(=O)O

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=NC3=CC(=C(C=C3)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.